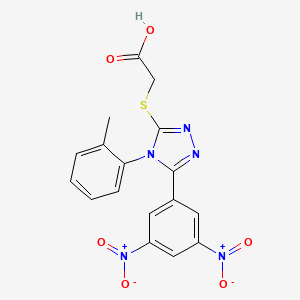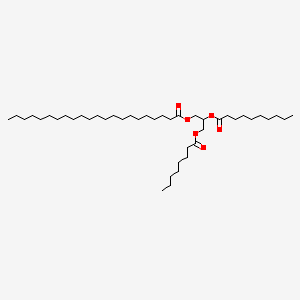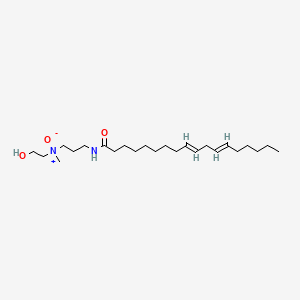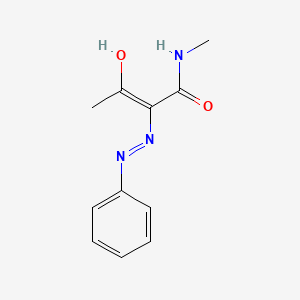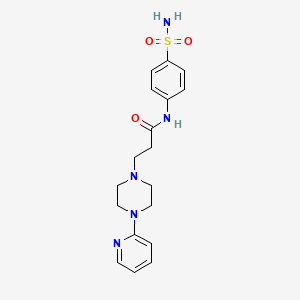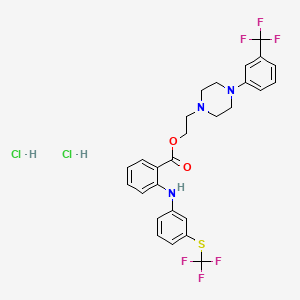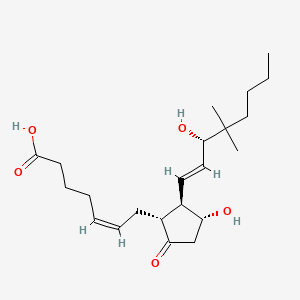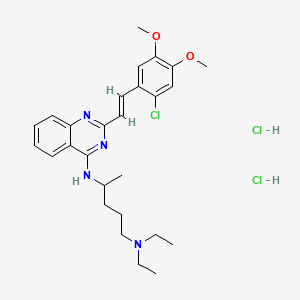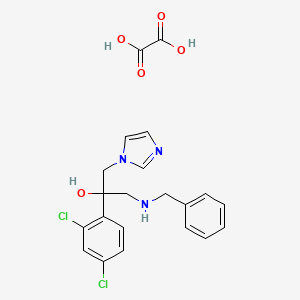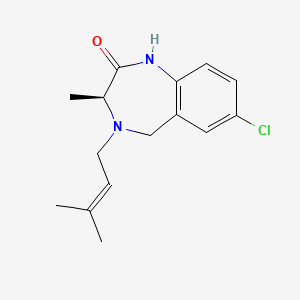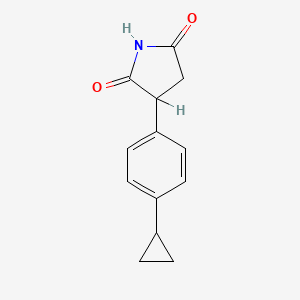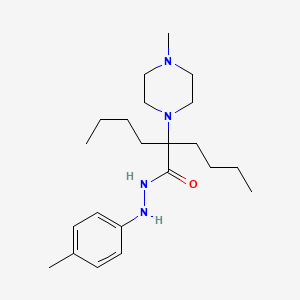
1-Piperazineacetic acid, alpha,alpha-dibutyl-4-methyl-, 2-(4-methylphenyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineacetic acid, alpha,alpha-dibutyl-4-methyl-, 2-(4-methylphenyl)hydrazide is a complex organic compound with a molecular formula of C24H32N2O2. This compound is characterized by its piperazine ring, which is a common structural motif in medicinal chemistry, and its hydrazide functional group, which is known for its reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineacetic acid, alpha,alpha-dibutyl-4-methyl-, 2-(4-methylphenyl)hydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.
Introduction of Butyl Groups: The alpha,alpha-dibutyl groups can be introduced via alkylation reactions using butyl halides in the presence of a strong base.
Attachment of Methyl Group: The 4-methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.
Formation of Hydrazide: The hydrazide functional group can be introduced by reacting the intermediate compound with hydrazine hydrate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperazineacetic acid, alpha,alpha-dibutyl-4-methyl-, 2-(4-methylphenyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The hydrazide group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the hydrazide group.
Aplicaciones Científicas De Investigación
1-Piperazineacetic acid, alpha,alpha-dibutyl-4-methyl-, 2-(4-methylphenyl)hydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Piperazineacetic acid, alpha,alpha-dibutyl-4-methyl-, 2-(4-methylphenyl)hydrazide involves its interaction with specific molecular targets. The hydrazide group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The piperazine ring may also interact with various receptors in the body, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Piperazineacetic acid, alpha,alpha-dimethyl-2,5-dioxo-
- 1-Piperazineacetic acid, alpha,4-dimethyl-
Uniqueness
1-Piperazineacetic acid, alpha,alpha-dibutyl-4-methyl-, 2-(4-methylphenyl)hydrazide is unique due to its specific combination of functional groups and structural features. The presence of both the piperazine ring and the hydrazide group provides a unique reactivity profile and potential biological activity that distinguishes it from similar compounds.
Propiedades
Número CAS |
174198-05-1 |
|---|---|
Fórmula molecular |
C22H38N4O |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
2-butyl-N'-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)hexanehydrazide |
InChI |
InChI=1S/C22H38N4O/c1-5-7-13-22(14-8-6-2,26-17-15-25(4)16-18-26)21(27)24-23-20-11-9-19(3)10-12-20/h9-12,23H,5-8,13-18H2,1-4H3,(H,24,27) |
Clave InChI |
KBPIJWYLYOTCFM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCC)(C(=O)NNC1=CC=C(C=C1)C)N2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


